1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .
Scientific Research Applications
1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H2ClF5O |
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Molecular Weight |
232.53 g/mol |
IUPAC Name |
1-chloro-2,4-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2ClF5O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H |
InChI Key |
PFLKEQFCEJRNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)OC(F)(F)F |
Origin of Product |
United States |
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